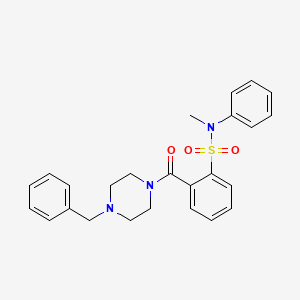
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a carbonyl group, and a benzenesulfonamide framework. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide typically involves multiple steps:
Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine from piperazine and benzyl chloride under basic conditions.
Carbonylation: The benzylpiperazine is then reacted with a carbonylating agent such as phosgene or triphosgene to introduce the carbonyl group.
Sulfonamide Formation: The final step involves the reaction of the carbonylated benzylpiperazine with N-methyl-N-phenylbenzenesulfonamide. This step is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to investigate the mechanisms of sulfonamide-based drugs.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.
Comparación Con Compuestos Similares
Similar Compounds
N-phenylbenzenesulfonamide: Lacks the benzylpiperazine and carbonyl groups, making it less complex.
4-benzylpiperazine: Does not have the sulfonamide and carbonyl functionalities.
N-methylbenzenesulfonamide: Similar sulfonamide structure but without the benzylpiperazine moiety.
Uniqueness
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is unique due to its combination of a benzylpiperazine moiety with a sulfonamide group, which imparts distinct pharmacological properties. This combination allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-26(22-12-6-3-7-13-22)32(30,31)24-15-9-8-14-23(24)25(29)28-18-16-27(17-19-28)20-21-10-4-2-5-11-21/h2-15H,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKMYRBVDQWEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














